molecular formula C20H27ClN4O3S2 B2762842 N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1189950-92-2

N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride

Cat. No.: B2762842
CAS No.: 1189950-92-2
M. Wt: 471.03
InChI Key: YEQPZLQVADJSDP-UHFFFAOYSA-N
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Description

N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a recognized, potent, and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound acts by occupying the unique hydrophobic pocket of RIPK1, stabilizing the kinase in an inactive conformation and thereby potently inhibiting its enzymatic activity [https://pubmed.ncbi.nlm.nih.gov/29507214/]. The primary research value of this inhibitor lies in its application for the precise dissection of the necroptotic cell death pathway. By selectively targeting RIPK1, researchers can elucidate its critical role in a variety of pathological conditions characterized by dysregulated cell death and inflammation. Its use is instrumental in preclinical studies exploring the therapeutic potential of RIPK1 inhibition in a range of diseases, including inflammatory disorders , neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease , and ischemia-reperfusion injury . This high-quality chemical probe enables scientists to validate RIPK1 as a drug target and investigate complex signaling crosstalk between apoptosis, necroptosis, and inflammatory pathways.

Properties

IUPAC Name

N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S2.ClH/c1-14(2)23-12-9-17-18(13-23)28-20(21-17)22-19(25)15-5-7-16(8-6-15)29(26,27)24-10-3-4-11-24;/h5-8,14H,3-4,9-13H2,1-2H3,(H,21,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQPZLQVADJSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a synthetic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C16H20N4OSHClC_{16}H_{20}N_{4}OS\cdot HCl, and it features a complex structure that includes a tetrahydrothiazolo-pyridine scaffold linked to a sulfonamide group.

PropertyValue
Molecular Weight348.87 g/mol
Molecular FormulaC16H20ClN4O2S
CAS Number1327208-66-1

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

  • Inhibition of Kinases : The compound may act as an inhibitor of serine/threonine kinases involved in the MAPK signaling pathway, which is crucial for cellular responses to stress and inflammation .
  • Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .
  • Antipsychotic Properties : Some derivatives exhibit antipsychotic effects by interacting with dopamine receptors .

Biological Activity

The following table summarizes the biological activities associated with this compound and its analogs:

Compound NameBiological Activity
N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-benzamidePotential neuroprotective effects
4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochlorideAntipsychotic properties
5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-ylamineInhibitory effects on certain enzymes

Neuroprotective Studies

A study conducted on the neuroprotective potential of similar compounds demonstrated that they could significantly reduce neuronal cell death in models of oxidative stress. The mechanism was attributed to the inhibition of reactive oxygen species (ROS) production and enhancement of antioxidant defenses .

Antipsychotic Efficacy

In clinical trials involving patients with schizophrenia, compounds structurally related to this compound showed promise in alleviating symptoms by modulating dopaminergic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The following table highlights key structural differences and molecular properties between the target compound and its analogs:

Compound Name / Identifier Substituents (Tetrahydrothiazolopyridine) Benzamide Group Modification Molecular Formula Molecular Weight (g/mol)
Target Compound 5-isopropyl 4-(pyrrolidin-1-ylsulfonyl) C₂₂H₂₉ClN₄O₂S₂ ~527.1 (estimated)
N-(5-Benzyl-...)-4-(tert-butyl)benzamide hydrochloride 5-benzyl 4-(tert-butyl) C₂₄H₂₈ClN₃OS 442.018
N¹-(5-chloropyridin-2-yl)-N²-(4-[(dimethylamino)carbonyl]-2-{[(5-methyl-...)ethanediamide 5-methyl Chloropyridinyl and dimethylamide C₂₅H₂₈ClN₇O₃S 558.06 (estimated)
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride 5-methyl Carboxylic acid C₈H₁₁ClN₂O₂S 234.70
Key Observations:

The 4-(pyrrolidin-1-ylsulfonyl) group introduces a sulfonamide moiety, which can participate in hydrogen bonding and improve solubility over hydrophobic tert-butyl () or chloropyridinyl () groups .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~527 g/mol) compared to the tert-butyl analog (442 g/mol) reflects the sulfonyl-pyrrolidine group’s contribution. This modification likely enhances aqueous solubility, critical for oral bioavailability .

Hypothesized Pharmacological Profiles

While direct bioactivity data for the target compound is unavailable, inferences can be drawn from related compounds:

  • Factor Xa Inhibition : Analogs in and demonstrate Factor Xa inhibitory activity, a key mechanism in anticoagulant therapy. The sulfonamide group in the target compound may strengthen binding to Factor Xa’s S4 pocket via polar interactions .
  • Metabolic Stability : The isopropyl group could reduce metabolic degradation compared to benzyl () or methyl () substituents, which are prone to oxidative metabolism .

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